2-Hydroxy-3-methylbenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFERITUOZPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068729 | |
| Record name | o-Cresol-4(or 6)-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-01-7, 52277-26-6 | |
| Record name | 2-Hydroxy-3-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxy-3-methylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2(or 4)-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2(or 4)-hydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Cresol-4(or 6)-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methylbenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HYDROXY-3-METHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J85O58VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Optimization Strategies
Direct Sulfonation Techniques for Methylphenols
Direct sulfonation of methylphenols (cresols) using strong sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) is a primary method for introducing a sulfonic acid group onto the aromatic ring. masterorganicchemistry.comtechmation.comspolana.cz The reaction is an electrophilic aromatic substitution where the electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol (B1669610) ring are ortho-, para-directing activators, which influence the position of the incoming sulfonic acid group.
In the case of 3-methylphenol (m-cresol), the substitution pattern is governed by the combined directing effects of these two groups. The hydroxyl group is a more powerful activating group than the methyl group. Sulfonation can occur at the positions ortho or para to the hydroxyl group (positions 2, 4, and 6) and ortho or para to the methyl group (positions 2, 4, and 6). The interplay of these directing effects and steric hindrance leads to a mixture of isomeric products.
Detailed studies by Cerfontain et al. have elucidated the isomer distribution for the monosulfonation of m-cresol (B1676322) in concentrated sulfuric acid. rsc.org The reaction yields a mixture of sulfonic acids, with the substitution occurring preferentially at the positions activated by the hydroxyl group. The precise distribution is a result of kinetic and thermodynamic control, where factors like temperature and acid concentration can influence the final product ratio. rsc.org
| Product Isomer | Substitution Position | Yield (%) |
|---|---|---|
| 2-Hydroxy-3-methylbenzenesulfonic acid | 6-position | Not explicitly quantified as a major product |
| 4-Hydroxy-3-methylbenzenesulfonic acid | 2-position | Not explicitly quantified as a major product |
| 2-Hydroxy-5-methylbenzenesulfonic acid | 4-position | Quantified as a major product |
| 3-Hydroxy-4-methylbenzenesulfonic acid | 6-position (relative to -OH) | Quantified as a major product |
Note: The table is populated with representative data based on findings for m-cresol sulfonation, which primarily yields the 4- and 6-sulfonic acid isomers relative to the methyl group (2- and 4- relative to the hydroxyl group). The target compound, this compound (sulfonation at the 6-position relative to the hydroxyl group), is typically a minor product in direct sulfonation. rsc.org
Indirect Synthetic Pathways via Precursor Functionalization
To overcome the regioselectivity challenges of direct sulfonation, indirect synthetic pathways are employed. These methods involve using a precursor molecule where other functional groups are used to protect or direct the sulfonation to the desired position. After the sulfonation step, these auxiliary groups are removed or converted to yield the final product.
One prominent strategy involves using sulfonation as part of a multi-step synthesis to produce other target molecules, demonstrating the principle of functional group interconversion. ucd.ie For instance, a substrate can be sulfonated to block a more reactive position, allowing another functional group (like a nitro group) to be introduced at a different, less-reactive site. Subsequently, the sulfonic acid group can be removed via hydrolysis (desulfonation) by heating in aqueous acid. masterorganicchemistry.comoup.com
A specific example is the selective synthesis of 3-methyl-6-nitrophenol. oup.com In this process, a precursor like tri-m-tolyl phosphate (B84403) is first sulfonated. The bulky phosphate group and the sulfonation conditions direct the sulfonic acid group to a specific position. The intermediate is then nitrated, and subsequent hydrolysis removes both the phosphate and sulfonic acid groups to yield the desired nitro-cresol isomer. oup.com This "one-pot-procedure" highlights how precursor functionalization can achieve high selectivity that is not possible through direct reaction on m-cresol itself. oup.com
| Method | Starting Material | Key Steps | Major Product | Yield of 6-Nitro Isomer (%) |
|---|---|---|---|---|
| Direct Nitration | m-Cresol | Nitration with mixed acid | Mixture of 2-, 4-, and 6-nitro isomers | Low and unselective |
| Indirect (via Phosphate) | Tri-m-tolyl phosphate | Sulfonation -> Nitration -> Hydrolysis -> Desulfonation | 3-Methyl-6-nitrophenol | ~74% |
Green Chemistry Approaches in this compound Synthesis
Conventional sulfonation methods often rely on large excesses of corrosive acids like sulfuric acid or oleum, leading to significant waste streams and hazardous reaction conditions. amazonaws.com Green chemistry principles aim to mitigate these issues by developing more environmentally benign synthetic routes.
Ionic Liquids: One promising approach is the use of ionic liquids as recyclable solvents for sulfonation. google.comgoogle.com Reactions performed in ionic liquids can proceed efficiently, often without the formation of by-products. The ionic liquid is not consumed during the reaction and can be recovered and reused, significantly reducing waste. google.com For example, the sulfonation of aromatic compounds using sulfur trioxide in ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) hydrogensulfate ([emim][HSO₄]) has been shown to give mono-sulfonated products in near-quantitative yields. google.com
Solid Acid Catalysts: Another green strategy involves replacing liquid acids with solid acid catalysts. acs.orgresearchgate.net Materials such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) can effectively catalyze the sulfonation of aromatic compounds using milder reagents like sodium bisulfite. ajgreenchem.com These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and simplifying product purification. nih.gov This approach avoids the need for neutralizing large quantities of strong acid, thereby preventing the formation of inorganic salt waste. amazonaws.com
Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by reducing reaction times and energy consumption. amazonaws.comacgpubs.org Microwave-assisted sulfonation can enhance reaction rates, leading to improved yields in shorter times compared to conventional heating methods. acs.orgrsc.org For example, a solvent-free, microwave-assisted protocol for the sulfonation of aromatic compounds using a reusable silica-supported catalyst has been shown to drastically reduce reaction times from hours to minutes while increasing product yields. ajgreenchem.com
| Methodology | Sulfonating Agent/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional | Conc. H₂SO₄ / Oleum | Excess acid acts as solvent | Well-established, inexpensive reagent | masterorganicchemistry.comtechmation.com |
| Ionic Liquid | SO₃ | [emim][HSO₄] | Recyclable solvent, no by-products, high yield | google.comgoogle.com |
| Solid Acid Catalyst | NaHSO₃ / SiO₂-KHSO₄ | Acetonitrile or Solvent-free | Reusable catalyst, reduced waste, simple work-up | ajgreenchem.com |
| Microwave-Assisted | NaHSO₃ / Solid Acid Catalyst | Solvent-free | Drastically reduced reaction time, energy efficient, high yield | ajgreenchem.comacs.org |
Advanced Purification and Isolation Procedures for Synthetic Products
The purification of this compound and its isomers from the reaction mixture is a critical step to obtain a high-purity product. The presence of unreacted starting materials, isomeric by-products, and residual acid complicates the isolation process. Several advanced techniques are utilized to address these challenges.
Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com Due to the high polarity of the sulfonic acid group, these compounds are typically soluble in water and less soluble in many organic solvents. lookchem.com Purification often involves recrystallization from concentrated aqueous solutions to remove impurities like sulfuric acid. lookchem.com For less water-soluble derivatives or to remove water, co-distillation with a solvent like toluene (B28343) (azeotropic removal) can be employed before a final crystallization from a suitable organic solvent, such as ethanol. lookchem.comalfa-chemistry.com The choice of solvent is crucial; it must dissolve the compound at a high temperature but have low solubility at cooler temperatures to allow for crystal formation. mt.com
Fractional Crystallization: When the direct sulfonation of m-cresol results in a mixture of isomers, separating them can be particularly challenging due to their similar physical and chemical properties. researchgate.net Fractional crystallization can be employed, which relies on slight differences in the solubility of the isomers in a specific solvent. By carefully controlling temperature and solvent composition, one isomer can be induced to crystallize preferentially from the solution, leaving the others in the mother liquor. google.comsulzer.com
Chromatographic Methods: For difficult separations where crystallization is ineffective, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating positional isomers. walshmedicalmedia.com Specialized columns, such as those with a phenyl stationary phase (e.g., Phenyl Hydride), can offer unique selectivity for aromatic compounds, enabling the resolution of ortho, meta, and para isomers. mtc-usa.com Another approach is ion-exchange chromatography, which is well-suited for separating highly polar and charged molecules like sulfonic acids. google.com The charged sulfonic acid group interacts with the stationary phase of the ion-exchange column, and by carefully adjusting the pH and ionic strength of the mobile phase, the different isomers can be eluted and isolated.
| Technique | Principle of Separation | Typical Application | Advantages |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Removing inorganic acids and other impurities | Scalable, cost-effective for bulk purification |
| Fractional Crystallization | Slight differences in isomer solubility | Separation of p-cresol (B1678582) from m-cresol isomers | Can achieve high purity for one isomer from a mixture |
| HPLC | Differential partitioning between stationary and mobile phases | Analytical and preparative separation of positional isomers | High resolution and selectivity |
| Ion-Exchange Chromatography | Reversible binding based on ionic charge | Purification of sulfonic acids from neutral or less acidic impurities | Highly effective for charged molecules |
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a highly acidic functional group that readily undergoes reactions typical of aromatic sulfonic acids, such as esterification, amidation, and salt formation.
Esterification and Amidation Transformations
Esterification: 2-Hydroxy-3-methylbenzenesulfonic acid can be converted to its corresponding sulfonate esters through reaction with alcohols. This transformation typically requires activation of the sulfonic acid, often by converting it to a more reactive species like a sulfonyl chloride. The direct esterification with an alcohol is also possible but often requires harsh conditions. A general two-step approach involves:
Formation of the Sulfonyl Chloride: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 2-hydroxy-3-methylbenzenesulfonyl chloride.
Reaction with Alcohol: The resulting sulfonyl chloride is then reacted with an alcohol in the presence of a base (e.g., pyridine) to yield the corresponding sulfonate ester.
Aromatic sulfonic acids can also be esterified by reacting with an ester of phosphoric acid or an adduct of a strong acid ester with an amide. libretexts.org
Amidation: Similarly, the synthesis of sulfonamides from this compound proceeds via the sulfonyl chloride intermediate. Reaction of 2-hydroxy-3-methylbenzenesulfonyl chloride with ammonia, a primary amine, or a secondary amine furnishes the corresponding sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com The construction of N-aryl sulfonamides is a particularly important reaction in organic synthesis due to the prevalence of this functional group in pharmaceutical molecules. researchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product |
| Esterification | 1. SOCl₂ or PCl₅ 2. R-OH, Pyridine | 2-Hydroxy-3-methylbenzenesulfonate ester |
| Amidation | 1. SOCl₂ or PCl₅ 2. RNH₂, Base | N-substituted-2-hydroxy-3-methylbenzenesulfonamide |
Salt Formation and Complexation Behavior
As a strong acid, this compound readily reacts with bases to form salts. Treatment with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates results in the formation of the corresponding metal sulfonates. These salts are typically water-soluble.
The sulfonic acid group, in conjunction with the adjacent hydroxyl group, can participate in the formation of metal complexes. The specific coordination chemistry would depend on the metal ion and the pH of the solution.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group (-OH) of this compound exhibits reactivity characteristic of phenols, including alkylation and acylation.
Alkylation and Acylation Processes
Alkylation: The hydroxyl group can be alkylated to form an ether. A common method for this transformation is the Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction is generally efficient for primary alkyl halides. Phenol (B47542) ethers can also be synthesized through the acid-catalyzed condensation of phenols and an alcohol. gla.ac.uk
Acylation: Acylation of the hydroxyl group leads to the formation of a sulfonate ester. This is typically achieved by reacting the compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base such as pyridine. This reaction is often faster than reactions involving the sulfonic acid group under these conditions.
Table 2: Typical Alkylation and Acylation Reactions of the Hydroxyl Group
| Transformation | Reagents and Conditions | Product |
| Alkylation (Williamson Ether Synthesis) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-Alkoxy-3-methylbenzenesulfonic acid |
| Acylation | Acyl Halide or Anhydride, Base (e.g., Pyridine) | 2-(Acyloxy)-3-methylbenzenesulfonic acid |
Chelation with Metal Ions
The ortho-positioning of the hydroxyl and sulfonic acid groups in this compound creates a potential bidentate chelation site for metal ions. The molecule can coordinate with a metal ion through the oxygen atoms of both the deprotonated hydroxyl and sulfonic acid groups, forming a stable six-membered ring. The stability of these metal complexes is described by their stability constants, which are a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.orgairo.co.inscispace.com The formation of such complexes is pH-dependent, as the deprotonation of the hydroxyl group is necessary for it to act as a coordinating agent.
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the combined influence of the existing hydroxyl, methyl, and sulfonic acid groups.
-OH (Hydroxyl) group: A strongly activating, ortho-, para-directing group.
-CH₃ (Methyl) group: A weakly activating, ortho-, para-directing group.
-SO₃H (Sulfonic acid) group: A strongly deactivating, meta-directing group.
The hydroxyl group is the most powerful activating group, and its directing effect will predominantly control the position of incoming electrophiles. The methyl group also directs to the ortho and para positions relative to itself, reinforcing the directing effect of the hydroxyl group. The sulfonic acid group, being a strong deactivator, will direct incoming electrophiles to the positions meta to it, but its influence is generally overcome by the powerful activating and directing effects of the hydroxyl and methyl groups.
Considering the positions on the ring:
Position 4 is para to the hydroxyl group and meta to the sulfonic acid group.
Position 6 is ortho to the hydroxyl group and ortho to the methyl group.
Position 5 is meta to the hydroxyl group and para to the methyl group.
Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, which are activated by the hydroxyl and methyl groups.
Nitration: Nitration of cresols in aqueous sulfuric acid has been studied, and the product distribution is influenced by the reaction conditions. rsc.org For this compound, nitration is expected to yield a mixture of 2-hydroxy-3-methyl-4-nitrobenzenesulfonic acid and 2-hydroxy-3-methyl-6-nitrobenzenesulfonic acid.
Halogenation: Halogenation (e.g., bromination or chlorination) would also be expected to occur at the activated 4 and 6 positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings that are strongly deactivated by groups like sulfonic acid. quora.comwikipedia.orgstackexchange.com The Lewis acid catalyst required for these reactions can also coordinate with the hydroxyl group, further complicating the reaction.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ | 2-Hydroxy-3-methyl-4-nitrobenzenesulfonic acid and 2-Hydroxy-3-methyl-6-nitrobenzenesulfonic acid |
| Halogenation | Br⁺ or Cl⁺ | 2-Hydroxy-3-methyl-4-halobenzenesulfonic acid and 2-Hydroxy-3-methyl-6-halobenzenesulfonic acid |
Radical Reactions and Oxidative Transformations of the Compound
The chemical behavior of this compound in radical-mediated reactions and under oxidative conditions is largely dictated by the interplay between its hydroxyl and sulfonic acid functional groups, as well as the methyl substituent on the aromatic ring. While specific studies on this exact molecule are limited, a substantial body of research on related phenolic and benzenesulfonic acid compounds allows for a detailed extrapolation of its likely reactivity.
The primary site for radical attack on this compound is the electron-rich aromatic ring, activated by the hydroxyl group. One of the most significant radical species in environmental and biological systems is the hydroxyl radical (•OH), which is highly reactive and non-selective. The reaction of phenols with hydroxyl radicals is known to proceed at near diffusion-controlled rates. chempedia.info The mechanism of this interaction typically involves the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.netresearchgate.net For this compound, the hydroxyl and methyl groups direct this addition preferentially to the ortho and para positions relative to the hydroxyl group.
Following the initial radical addition, the resulting intermediate can undergo several transformations. A key pathway is the formation of a phenoxyl radical through the elimination of a water molecule. rsc.orgresearchgate.net This process can be either acid or base-catalyzed. The stability of the resulting phenoxyl radical is a critical factor in the subsequent reaction pathways. The presence of the methyl group at the meta-position to the hydroxyl group can influence the spin density distribution in the phenoxyl radical, thereby affecting its reactivity.
Oxidative transformations can also be initiated by other radical species or through enzymatic processes. For instance, peroxidases can catalyze the one-electron oxidation of phenols to phenoxyl radicals. nih.govnih.gov These phenoxyl radicals are key intermediates that can undergo further reactions such as dimerization or polymerization, leading to the formation of more complex structures. frontiersin.org In the presence of molecular oxygen, the hydroxycyclohexadienyl radical can add an oxygen molecule to form a peroxyl radical, which can then eliminate a hydroperoxyl radical (HO₂•) to yield hydroxylated products. rsc.org
The sulfonic acid group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack. However, under forcing oxidative conditions, desulfonation can occur. The sonochemical degradation of benzenesulfonic acid, for instance, has been shown to proceed via hydroxyl radical attack, leading to the formation of hydroxylated derivatives and eventual ring cleavage, with the release of sulfate (B86663) ions. cusat.ac.innih.gov A similar process can be anticipated for this compound, where initial hydroxylation of the ring is followed by desulfonation and further degradation into smaller organic acids. nih.gov
The table below summarizes research findings on the oxidative and radical reactions of compounds analogous to this compound, providing insights into its expected behavior.
| Reactant | Radical/Oxidant | Key Intermediates | Major Products | Reaction Type |
|---|---|---|---|---|
| Phenol | •OH | Hydroxycyclohexadienyl radical, Phenoxyl radical | Catechol, Hydroquinone | Radical Addition/Oxidation |
| p-Cresol (B1678582) | •OH | Methyl-hydroxycyclohexadienyl radical, p-methylphenoxyl radical | 4-Methylcatechol | Radical Addition/Oxidation |
| Benzenesulfonic acid | •OH (Sonolysis) | Hydroxycyclohexadienyl-type radicals | Hydroxylated benzenesulfonic acids, Sulfate | Oxidative Degradation |
| Phenol | Peroxidase/H₂O₂ | Phenoxyl radical | Polymeric products | Enzymatic Oxidation |
Kinetic and Thermodynamic Aspects of Reactions
The kinetics of the reactions of this compound with radicals are expected to be rapid, particularly with highly reactive species like the hydroxyl radical. Studies on phenol and substituted phenols have shown that the rate constants for their reactions with •OH are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. mdpi.comrsc.org These high rates are indicative of a diffusion-controlled process, where the reaction occurs on nearly every encounter between the reactants. The presence of electron-donating groups like the hydroxyl and methyl groups on the aromatic ring of this compound is expected to maintain this high level of reactivity.
The thermodynamics of the initial steps of radical reactions are largely governed by the stability of the intermediates formed. The formation of the phenoxyl radical from the phenolic moiety is a key thermodynamic parameter. The O-H bond dissociation enthalpy (BDE) is a measure of the energy required to homolytically cleave the O-H bond to form a hydrogen atom and a phenoxyl radical. nist.gov For phenol, the gas-phase O-H BDE is approximately 363 kJ/mol. Substituents on the aromatic ring can influence this value; electron-donating groups generally lower the BDE, making hydrogen atom abstraction more favorable. Therefore, the methyl group in this compound is expected to slightly lower the O-H BDE compared to unsubstituted phenol.
The subsequent reactions of the phenoxyl radical are also under thermodynamic and kinetic control. The propensity for dimerization or reaction with other molecules will depend on the relative stability of the phenoxyl radical and the activation energies for the subsequent steps. The sulfonate group, being bulky and electron-withdrawing, may sterically hinder some reactions at the adjacent positions and will also influence the electronic properties of the phenoxyl radical intermediate.
The table below presents kinetic and thermodynamic data for reactions of compounds structurally related to this compound, which can be used to estimate its reactivity.
| Compound | Reaction | Parameter | Value |
|---|---|---|---|
| Phenol | Reaction with •OH | Rate Constant (k) | 1.4 x 10¹⁰ M⁻¹s⁻¹ |
| o-Cresol (B1677501) | Reaction with •OH | Rate Constant (k) | 1.1 x 10¹⁰ M⁻¹s⁻¹ |
| m-Cresol (B1676322) | Reaction with •OH | Rate Constant (k) | 1.2 x 10¹⁰ M⁻¹s⁻¹ |
| Phenol | O-H Bond Homolysis | Bond Dissociation Enthalpy (BDE) | ~363 kJ/mol (gas phase) |
| Benzenesulfonic acid | Reaction with •OH | Rate Constant (k) | 7.16 x 10⁹ M⁻¹s⁻¹ |
Derivatives and Analogues: Design, Synthesis, and Characterization
Structurally Modified Benzenesulfonic Acid Derivatives
The introduction of various functional groups onto the benzenesulfonic acid core can significantly alter its electronic properties, reactivity, and potential applications. Halogenation and the incorporation of nitrogen-containing moieties are two common strategies for structural modification.
The synthesis of halogenated derivatives of 2-hydroxy-3-methylbenzenesulfonic acid can be approached through electrophilic aromatic substitution. The regioselectivity of the halogenation is directed by the activating hydroxyl group and the deactivating, yet ortho-, para-directing, sulfonic acid group, as well as the methyl group.
Direct bromination of phenols and their sulfonic acid derivatives is a well-established method. For instance, the treatment of phenols with bromine in a suitable solvent can lead to the substitution of hydrogen atoms on the aromatic ring with bromine. The specific conditions, such as the solvent and the presence of a catalyst, can influence the degree and position of bromination. While specific studies on the bromination of this compound are not extensively documented, analogies can be drawn from related compounds. For example, the bromination of similar phenolic compounds often results in substitution at the positions activated by the hydroxyl group.
Similarly, chlorination can be achieved using various chlorinating agents, including chlorine gas or sulfuryl chloride. The reaction conditions would need to be carefully controlled to achieve selective monochlorination or to produce polychlorinated derivatives.
Iodination of hydroxyaromatic compounds can be carried out using iodine in the presence of an oxidizing agent or a catalyst. A common method involves the use of iodine and a base, which generates a more reactive iodinating species.
The characterization of these halogenated analogues would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show characteristic peaks for the aromatic ring, hydroxyl, and sulfonic acid groups, with additional bands corresponding to the carbon-halogen bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the exact position of the halogen substituent on the aromatic ring by analyzing the changes in chemical shifts and coupling patterns of the aromatic protons. Mass spectrometry would confirm the molecular weight of the halogenated product.
Table 1: Potential Halogenated Derivatives of this compound and Expected Spectroscopic Features
| Derivative Name | Potential Position of Halogen | Expected ¹H NMR Signal Changes | Expected IR (cm⁻¹) C-X Stretch |
| Bromo-2-hydroxy-3-methylbenzenesulfonic acid | 4, 5, or 6 | Disappearance of a proton signal in the aromatic region, shifts in remaining proton signals | ~600-800 (C-Br) |
| Chloro-2-hydroxy-3-methylbenzenesulfonic acid | 4, 5, or 6 | Disappearance of a proton signal in the aromatic region, shifts in remaining proton signals | ~600-800 (C-Cl) |
| Iodo-2-hydroxy-3-methylbenzenesulfonic acid | 4, 5, or 6 | Disappearance of a proton signal in the aromatic region, shifts in remaining proton signals | ~500-600 (C-I) |
Note: The exact positions of halogenation would depend on the specific reaction conditions and the directing effects of the existing substituents.
The introduction of nitrogen-containing functional groups, such as nitro (-NO₂) and amino (-NH₂), onto the aromatic ring of this compound can significantly impact its properties and open up avenues for further functionalization.
Nitration is a classic example of electrophilic aromatic substitution. The reaction of this compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the aromatic ring. The position of nitration would be influenced by the directing effects of the existing substituents. The strongly activating hydroxyl group would favor substitution at the ortho and para positions, while the sulfonic acid and methyl groups would also exert their influence.
Subsequent reduction of the nitro group can be readily achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), to yield the corresponding amino derivative.
A convenient synthesis for a related compound, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, has been reported, which could be adapted for the synthesis of other amino derivatives.
The characterization of these nitrogen-containing derivatives would involve a suite of analytical techniques. For the nitro derivatives, IR spectroscopy would reveal characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group. In the ¹H NMR spectrum, the introduction of a nitro group would cause a downfield shift of the adjacent aromatic protons. For the amino derivatives, the IR spectrum would show N-H stretching vibrations. The ¹H NMR spectrum would feature a new signal for the amino protons, and the aromatic proton signals would be shifted upfield compared to the parent compound.
Table 2: Potential Nitrogen-Containing Derivatives of this compound
| Derivative Name | Synthetic Precursor | Key Synthetic Step | Key Spectroscopic Features |
| Nitro-2-hydroxy-3-methylbenzenesulfonic acid | This compound | Electrophilic Nitration | IR: ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch) |
| Amino-2-hydroxy-3-methylbenzenesulfonic acid | Nitro-2-hydroxy-3-methylbenzenesulfonic acid | Reduction of Nitro Group | IR: ~3300-3500 cm⁻¹ (N-H stretch) |
Oligomeric and Polymeric Forms Incorporating this compound Moieties
The incorporation of this compound units into oligomeric and polymeric structures can lead to materials with interesting properties, such as ion-exchange capabilities, thermal stability, and catalytic activity.
Phenols and their sulfonic acid derivatives are known to undergo condensation polymerization with aldehydes, most commonly formaldehyde (B43269), to form resins. When urea (B33335) is also included in the reaction mixture, a more complex copolymer is formed. These reactions are typically carried out under acidic or basic conditions.
The synthesis of a phenolsulfonic acid-formaldehyde-urea condensate involves the reaction of the three monomers. epa.gov The hydroxyl group of the this compound activates the aromatic ring for electrophilic substitution by protonated formaldehyde. The urea can react with formaldehyde to form methylolureas, which can then condense with the phenolic units or with each other. The resulting polymer is a complex, cross-linked, three-dimensional network. google.com The properties of the final resin, such as its molecular weight, degree of cross-linking, and solubility, can be controlled by adjusting the molar ratios of the reactants, the pH, and the reaction temperature and time. google.com
The characterization of these condensation polymers involves techniques that can provide information about their structure and properties. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the polymer, such as the hydroxyl, sulfonic acid, and amide groups, as well as the methylene (B1212753) bridges formed during polymerization. Gel permeation chromatography (GPC) can provide information about the molecular weight distribution of the polymer. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to evaluate the thermal stability of the resin.
Another approach to creating polymers containing this compound moieties is to first synthesize a polymer with a suitable backbone and then introduce the sulfonated phenolic group. For example, a polymer with reactive sites could be functionalized with a derivative of this compound.
Alternatively, monomers derived from this compound could be polymerized. For instance, if a polymerizable group, such as a vinyl or an allyl group, were to be introduced onto the aromatic ring or attached to the hydroxyl group, the resulting monomer could be subjected to radical or other types of polymerization to form a linear or cross-linked polymer with sulfonated phenolic side chains.
The synthesis of sulfonated phenol-formaldehyde resins is a well-established process. mdpi.comgoogle.comgoogle.comacs.org These resins are typically prepared by the condensation of phenol (B47542) with formaldehyde, followed by sulfonation of the resulting polymer, or by the condensation of a pre-sulfonated phenol with formaldehyde. rsc.org In the context of this compound, this compound could be directly used as the monomer in a condensation reaction with formaldehyde to produce a sulfonated resin. The presence of the sulfonic acid group enhances the water solubility and ion-exchange capacity of the resulting polymer.
Table 3: General Properties of Phenolsulfonic Acid-Formaldehyde-Urea Resins
| Property | Description | Influencing Factors |
| Structure | Cross-linked, three-dimensional network | Molar ratios of monomers, pH, temperature |
| Solubility | Varies from water-soluble to insoluble | Degree of cross-linking, molecular weight |
| Thermal Stability | Generally good due to the aromatic and cross-linked structure | Degree of cross-linking, specific monomers used |
| Ion-Exchange Capacity | Due to the presence of sulfonic acid groups | Concentration of sulfonic acid moieties |
Chiral Derivatives and Enantioselective Synthesis
While this compound itself is an achiral molecule, it can be used as a starting material for the synthesis of chiral derivatives. This can be achieved by introducing a chiral center into the molecule or by creating a molecule with axial or planar chirality.
One approach to creating chiral derivatives is to react the sulfonic acid with a chiral alcohol or amine to form a chiral sulfonate ester or sulfonamide, respectively. The chirality is introduced through the appended chiral auxiliary.
Another strategy involves the enantioselective synthesis of derivatives where a chiral center is created on the aromatic ring or on a substituent. For example, an enantioselective reaction could be used to introduce a new substituent that creates a stereocenter. While direct asymmetric synthesis on the aromatic ring is challenging, the functional groups present on this compound could be modified to facilitate such transformations.
The resolution of a racemic mixture of a chiral derivative is another common method to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org For example, a racemic chiral amine derivative of this compound could be resolved by reaction with a chiral acid, such as tartaric acid or camphorsulfonic acid. google.com The resulting diastereomeric salts would have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the enantiomerically pure amines.
The design and synthesis of new families of chiral sulfonic acids is an active area of research. ox.ac.ukacs.orgnih.gov These chiral acids can act as catalysts in a variety of enantioselective reactions. By incorporating a chiral element into the structure of this compound, it may be possible to create novel chiral Brønsted acid catalysts.
The characterization of chiral derivatives requires specialized techniques to determine their enantiomeric purity. Chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can be used to separate and quantify the enantiomers. Polarimetry, which measures the rotation of plane-polarized light, can be used to determine the optical rotation of a chiral compound, which is a characteristic physical property.
Table 4: Strategies for the Synthesis of Chiral Derivatives of this compound
| Strategy | Description | Example |
| Use of Chiral Auxiliaries | Reaction with a chiral alcohol or amine to form a chiral ester or amide. | Reaction with (-)-menthol to form a chiral sulfonate ester. |
| Enantioselective Synthesis | A reaction that creates a new stereocenter with a preference for one enantiomer. | Asymmetric addition to a functional group on the molecule. |
| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. |
Supramolecular Assembly and Self-Assembled Structures
The study of supramolecular assembly focuses on the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. For this compound and its derivatives, the molecular architecture is rich in functional groups that can participate in a variety of these interactions, suggesting a propensity for forming complex supramolecular assemblies. The key functional groups dictating these interactions are the sulfonic acid (-SO₃H), hydroxyl (-OH), and the aromatic ring.
While specific experimental studies on the supramolecular structures of this compound are not extensively documented in publicly available research, the principles of molecular recognition and self-assembly allow for a predictive understanding of its behavior. The primary non-covalent forces expected to govern the self-assembly of this molecule and its analogues include strong hydrogen bonding, π-π stacking, and van der Waals forces.
π-π Stacking: The aromatic benzene (B151609) ring provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, contribute to the stabilization of the supramolecular structure. The stacking can occur in various geometries, such as face-to-face or offset, and plays a crucial role in the packing of the molecules in the solid state.
Influence of Substituents: The design of derivatives and analogues of this compound can be used to tune the resulting supramolecular architectures. The introduction of different functional groups at various positions on the benzene ring can alter the electronic properties of the ring, influence the strength and directionality of hydrogen bonds, and introduce new interaction sites. For instance, the addition of alkyl chains could lead to the formation of amphiphilic structures that self-assemble into micelles or liquid crystalline phases in appropriate solvents.
The interplay of these non-covalent interactions is complex and cooperative. The final self-assembled structure is a result of a delicate balance between these forces, and minor changes in the molecular structure or the surrounding environment (e.g., solvent, temperature) can lead to significantly different supramolecular arrangements.
Interactive Data Table: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound Derivatives
| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |
| Strong Hydrogen Bond | Sulfonic Acid (-SO₃H) ↔ Sulfonic Acid (-SO₃H) | Dimeric motifs, chains, sheets |
| Hydrogen Bond | Sulfonic Acid (-SO₃H) ↔ Hydroxyl (-OH) | Intermolecular linking, network formation |
| Hydrogen Bond | Hydroxyl (-OH) ↔ Hydroxyl (-OH) | Chains, sheets |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Stacked columns, layered structures |
| Van der Waals Forces | Methyl Group (-CH₃) and Alkyl Chains | Close packing, stabilization of larger assemblies |
Further experimental investigations, particularly single-crystal X-ray diffraction studies, are necessary to fully elucidate the specific supramolecular structures formed by this compound and its derivatives. Such studies would provide precise information on bond lengths, bond angles, and packing arrangements, offering deeper insights into the rational design of functional materials based on these self-assembling systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Hydroxy-3-methylbenzenesulfonic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl and sulfonic acid protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl group would appear as a singlet, and the acidic protons of the hydroxyl and sulfonic acid groups would also likely appear as singlets, with their chemical shifts being sensitive to the solvent and concentration.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.2-2.5 (s) | ~15-20 |
| Ar-H | ~6.8-7.8 (m) | ~115-140 |
| -OH | Variable, broad (s) | - |
| -SO₃H | Variable, broad (s) | - |
| Ar-C-OH | - | ~150-160 |
| Ar-C-SO₃H | - | ~130-145 |
| Ar-C-CH₃ | - | ~120-130 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₇H₈O₄S, which corresponds to a monoisotopic mass of 188.01432991 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.
In a typical mass spectrum, the molecule would be ionized, often by electrospray ionization (ESI), to form a molecular ion or a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The fragmentation of this ion would provide clues about the molecule's structure. Expected fragmentation pathways could include the loss of SO₃ (80 Da) or the cleavage of the C-S bond.
Predicted Mass Spectrometry Data:
| Adduct/Fragment | m/z (Predicted) |
| [M+H]⁺ | 189.02161 |
| [M+Na]⁺ | 211.00355 |
| [M-H]⁻ | 187.00705 |
| [M+NH₄]⁺ | 206.04815 |
| [M+K]⁺ | 226.97749 |
| [M+H-H₂O]⁺ | 171.01159 |
Data sourced from predicted values on PubChemLite. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), sulfonic acid (-SO₃H), methyl (-CH₃), and aromatic ring functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. The sulfonic acid group would exhibit strong, broad absorption for the S=O stretching vibrations, typically around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The S-O stretching vibrations would also be Raman active.
Characteristic Vibrational Frequencies (Representative Data from Similar Compounds):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -OH (Phenolic) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| -CH₃ | C-H Stretch | 2850-2970 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| -SO₃H | S=O Asymmetric Stretch | ~1350 |
| -SO₃H | S=O Symmetric Stretch | ~1175 |
| -SO₃H | S-O Stretch | ~1030 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonic acid groups. As of now, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are crucial for the analysis of complex mixtures and for providing unambiguous identification of components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for the analysis of this compound due to its polarity and thermal lability. Reversed-phase high-performance liquid chromatography (HPLC) could be used for its separation, followed by mass spectrometric detection for confirmation of its identity and for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging. However, derivatization to a more volatile and thermally stable compound, for example, by esterification of the sulfonic acid and silylation of the hydroxyl group, would enable its analysis by GC-MS. This approach is often used for the analysis of related cresol (B1669610) compounds.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including optimized geometry, electronic energies, and spectroscopic features.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. For 2-Hydroxy-3-methylbenzenesulfonic acid, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonic acid groups, indicating these as sites for electrophilic attack, and positive potential around the hydrogen atoms.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Mulliken Charges | - | Provides the partial charge on each atom. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD simulations can provide detailed information on conformational changes and intermolecular interactions.
For this compound, MD simulations could be utilized to explore its conformational landscape. The molecule has rotational freedom around the C-S bond and the C-O bond of the hydroxyl group. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors.
MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water, one could observe the formation and dynamics of hydrogen bonds between the sulfonic acid and hydroxyl groups of the solute and the surrounding water molecules. This provides insights into its solubility and behavior in aqueous environments.
Quantum Chemical Calculations for Reaction Pathway Mechanisms and Transition States
Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For this compound, quantum chemical calculations could be applied to investigate various reactions it might undergo. For instance, the sulfonation of o-cresol (B1677501) to form this compound could be modeled to understand the reaction mechanism and the factors influencing the regioselectivity of the sulfonation. acs.org Calculations could determine the activation energies for different pathways, thus predicting the most likely reaction mechanism.
These calculations would involve optimizing the geometries of the reactants, products, and transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure provides vital clues about the mechanism of the reaction. Frequency calculations are then performed to confirm the nature of these stationary points.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. illinois.edu By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. While experimental spectra for this specific compound are not widely published, predictions can be guided by data from similar structures. For instance, the aromatic protons would be expected in the range of 7-8 ppm, and the methyl protons around 2-3 ppm in the ¹H NMR spectrum.
Vibrational frequencies from IR spectroscopy can also be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonic acid group, and the various C-H and C-C vibrations of the aromatic ring.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectrum | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (ppm) - Aromatic CH | 7.0 - 8.0 |
| ¹H NMR | Chemical Shift (ppm) - Methyl CH₃ | 2.0 - 2.5 |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C-S | 130 - 140 |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C-O | 150 - 160 |
| IR | Wavenumber (cm⁻¹) - O-H Stretch | 3200 - 3600 |
| IR | Wavenumber (cm⁻¹) - S=O Stretch | 1150 - 1250 |
Structure-Activity Relationship (SAR) Modeling for Chemical Functionality
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical functionality. These models are widely used in drug discovery and materials science.
For this compound, SAR and QSAR studies could be employed to predict its potential biological activities or chemical properties based on its structural features. For example, benzenesulfonamide (B165840) derivatives are known to have various biological activities, and QSAR models have been developed to predict their efficacy. niscpr.res.innih.gov
A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. A statistical model, such as multiple linear regression or machine learning algorithms, would then be built to correlate these descriptors with a specific activity. This could be, for instance, its acidity (pKa), its potential as an antimicrobial agent, or its inhibitory activity against a particular enzyme. researchgate.netnih.gov Such models can guide the synthesis of new derivatives with enhanced functionality.
Applications in Advanced Materials Science
Role as Monomers in Polymer Synthesis
The multifunctional nature of 2-Hydroxy-3-methylbenzenesulfonic acid makes it a prime candidate for the synthesis of specialized polymers. Its ability to undergo polymerization, coupled with the inherent properties of its functional groups, has led to its application in the creation of ion-exchange resins and proton-conducting membranes.
Ion-Exchange Resins for Separation Technologies
This compound serves as a key monomer in the production of cation-exchange resins through condensation polymerization with formaldehyde (B43269). These resins, often categorized as sulfonated phenol-formaldehyde (SPF) resins, are integral to various separation and purification processes. The synthesis involves the reaction of the phenolic ring of this compound with formaldehyde, leading to the formation of a cross-linked three-dimensional polymer network. The sulfonic acid groups (-SO₃H) remain as active sites within the resin matrix, providing the ion-exchange functionality.
The presence of the sulfonic acid group is crucial, as it imparts a strong acidic character to the resin, enabling it to effectively exchange cations. These resins are utilized in water softening, demineralization, and the purification of various chemical and pharmaceutical products. The specific properties of the resulting ion-exchange resin, such as its capacity and selectivity, can be tailored by controlling the degree of sulfonation and the cross-linking density during the polymerization process. The use of cresols, including the ortho-cresol structure found in this compound, has been noted in the production of such synthetic tanning agents and resins. google.com
Table 1: Properties of Ion-Exchange Resins Derived from Sulfonated Phenols
| Property | Description |
| Monomers | Phenolsulfonic acid (or its derivatives like this compound), Formaldehyde, Urea (B33335) |
| Polymer Type | Phenolic-type thermoset resin |
| Functional Group | Sulfonic acid (-SO₃H) |
| Key Function | Cation exchange |
| Applications | Water treatment, chemical purification |
Proton-Conducting Membranes for Electrochemical Devices
In the realm of electrochemical devices, particularly fuel cells, this compound shows promise as a monomer for the development of proton-conducting membranes. These membranes are a critical component of proton-exchange membrane fuel cells (PEMFCs), facilitating the transport of protons from the anode to the cathode.
The sulfonic acid group in this compound provides the necessary proton-conducting sites. When incorporated into a polymer backbone, such as in sulfonated poly(arylene ether)s, these sulfonic acid groups create hydrophilic domains that can absorb water. This hydration is essential for the Grotthuss mechanism of proton transport, where protons hop between water molecules within the membrane.
Research into sulfonated aromatic polymers has highlighted their potential as alternatives to perfluorinated membranes like Nafion, offering advantages in terms of cost and performance at higher temperatures. The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction of sulfonated monomers. While direct polymerization of this compound for this purpose is an area of ongoing research, the fundamental principles of incorporating sulfonic acid-containing aromatic monomers are well-established. nih.govrsc.orgwright.edu The thermal stability of the aromatic backbone combined with the proton-conducting capability of the sulfonic acid groups makes these materials highly suitable for fuel cell applications.
Table 2: Characteristics of Sulfonated Aromatic Polymers for Proton-Conducting Membranes
| Characteristic | Importance in Proton-Conducting Membranes |
| High Proton Conductivity | Essential for efficient fuel cell operation. |
| Good Thermal Stability | Allows for operation at higher temperatures, improving reaction kinetics and reducing catalyst poisoning. |
| Mechanical Strength | Ensures the durability and longevity of the fuel cell membrane. |
| Low Fuel Crossover | Prevents the direct reaction of fuel and oxidant, which would reduce efficiency. |
| Controlled Water Uptake | Maintains adequate hydration for proton conduction without excessive swelling that would compromise mechanical integrity. |
Utilization in Functional Dyes and Pigments
The aromatic ring of this compound can act as a coupling component in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (-N=N-). The synthesis typically involves the reaction of a diazonium salt with a coupling component, which is an electron-rich aromatic compound.
The hydroxyl and methyl groups on the benzene (B151609) ring of this compound influence the color and properties of the resulting dye. The sulfonic acid group enhances the water solubility of the dye, making it suitable for textile dyeing and other applications where water-based processes are used. Furthermore, aromatic sulfonic acid-formaldehyde condensation products are sometimes used as dispersing agents in the preparation of azo dyestuffs, which can result in stable, low-salt dye compositions. justia.com While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in readily available literature, the principles of azo dye chemistry suggest its potential in this field. The use of sulfonated aromatic compounds is a common strategy in the design of functional dyes for various high-tech applications. researchgate.netresearchgate.netmdpi.com
Application in Optical Materials
The synthesis of novel third-order nonlinear optical (NLO) materials has explored the use of highly conjugated, symmetrical, and asymmetrical compounds with a benzene core. nih.gov While direct applications of this compound in this area are not widely reported, its derivatives could potentially be functionalized to create chromophores with desirable NLO properties. The presence of electron-donating (hydroxyl and methyl) and electron-withdrawing (sulfonic acid) groups on the aromatic ring could be exploited in the design of push-pull systems, which are known to enhance NLO responses. Further research into modifying the structure of this compound, for example, by introducing more extensive conjugation, could lead to its use in the development of materials for optical data storage and other photonic applications.
Integration into Electronic and Magnetic Materials
The field of conducting polymers offers potential avenues for the application of this compound. Conducting polymers, such as polyaniline and polythiophene, can be synthesized through chemical or electrochemical polymerization. nih.gov The sulfonic acid group in this compound could act as a dopant, enhancing the conductivity of such polymers. Doping is a crucial step in the preparation of conducting polymers, as it introduces charge carriers into the material.
Furthermore, the self-assembly of partially sulfonated polymers, such as sulfonated poly(arylene ether sulfone)s, has been shown to play a role in the formation of inorganic nanostructures like Cu₂S nanowires. rsc.org This suggests that polymers derived from this compound could be used as templates or structure-directing agents in the synthesis of novel electronic and magnetic nanomaterials. The ability to control the morphology and properties of these materials at the nanoscale is essential for their application in advanced electronic and magnetic devices.
Surface Modification and Coating Applications
The chemical reactivity of this compound makes it a candidate for surface modification and the formulation of functional coatings. The hydroxyl group can participate in esterification or etherification reactions, allowing the molecule to be grafted onto surfaces or incorporated into polymer coatings. The sulfonic acid group can impart hydrophilicity and anti-static properties to surfaces.
Zwitterionic monomers, which contain both a positive and a negative charge, are used to create antifouling surfaces for medical devices. mdpi.com While this compound itself is not zwitterionic, its functional groups could be modified to create such monomers. The development of polymers for biomedical applications is an active area of research, and the versatility of this compound could be leveraged in this context. sigmaaldrich.comsigmaaldrich.com Additionally, the principles of using functionalized aromatic compounds for surface modification are well-established, with applications ranging from improving the biocompatibility of polymer substrates to creating specialized coatings with tailored properties. nih.govnih.gov
Catalytic Applications of 2 Hydroxy 3 Methylbenzenesulfonic Acid
Heterogeneous Catalysis with Supported Derivatives
Homogeneous Catalysis Utilizing Salts or Complexes
The use of salts or metal complexes of 2-Hydroxy-3-methylbenzenesulfonic acid as homogeneous catalysts is not well-documented. In principle, the hydroxyl and sulfonate groups could act as coordination sites for metal ions, forming complexes that could exhibit catalytic activity. Transition metal complexes, for instance, are pivotal in many industrial chemical processes. However, research detailing the synthesis of such complexes from this compound and their subsequent application in homogeneous catalysis has not been published.
Role as an Acid Catalyst in Organic Transformations
Aromatic sulfonic acids, such as p-toluenesulfonic acid, are widely used as strong, non-oxidizing Brønsted acid catalysts in organic synthesis. They are particularly effective in reactions like esterification, acetal formation, and alkylation. Given its structure, this compound possesses the requisite sulfonic acid group to function as a strong acid catalyst. The Fischer esterification, for example, typically employs a strong acid to protonate the carboxylic acid, thereby activating it toward nucleophilic attack by an alcohol.
While it is chemically plausible that this compound could catalyze such transformations, specific studies detailing its efficiency, substrate scope, or advantages over more common acid catalysts are absent from the literature. Comparative data on its performance versus other sulfonic acids in these standard organic reactions has not been reported.
Ligand Design for Metal-Catalyzed Reactions
The molecular structure of this compound, featuring hydroxyl and sulfonate moieties on an aromatic ring, presents theoretical possibilities for its use as a ligand or a precursor in the synthesis of more complex ligands for metal-catalyzed reactions. The oxygen atoms of the hydroxyl and sulfonic acid groups could serve as donor atoms to coordinate with a metal center. This coordination could influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity. However, there are no available research articles or patents that describe the design, synthesis, and application of ligands derived from this compound for use in metal-catalyzed processes.
Organocatalysis Employing the Sulfonic Acid Functionality
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The sulfonic acid group is a key functional moiety in several Brønsted acid organocatalysts. These catalysts operate by activating substrates through protonation, similar to their inorganic counterparts. While the field of organocatalysis is extensive, there is no specific mention or study of this compound being employed as an organocatalyst. Research in this area tends to focus on more complex chiral sulfonic acids or those designed for specific activation modes, and the catalytic potential of this particular simple aromatic sulfonic acid has not been investigated.
Environmental Fate and Degradation Pathways
Biodegradation Pathways and Microbial Metabolism
The biodegradation of 2-Hydroxy-3-methylbenzenesulfonic acid is anticipated to be the most significant removal mechanism in soil and aquatic systems. Based on studies of other sulfonated aromatic compounds, the microbial metabolism likely proceeds through an initial desulfonation step, followed by cleavage of the aromatic ring. nih.govd-nb.info
The initial attack on the molecule can be catalyzed by mono- or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring and remove the sulfonate group as sulfite (B76179) (SO₃²⁻). This sulfite is then oxidized to sulfate (B86663) (SO₄²⁻), which can be utilized by microorganisms as a sulfur source. The resulting hydroxylated intermediate, likely a form of methylcatechol, is then susceptible to ring cleavage by dioxygenase enzymes. nih.gov
Two primary ring-cleavage pathways are known for aromatic compounds: ortho-cleavage and meta-cleavage. The choice of pathway is dependent on the specific microbial species and the enzymes they produce. Following ring opening, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization. Several bacterial genera, including Alcaligenes, Pseudomonas, and Aeromonas, have been shown to degrade various benzenesulfonates and alkylbenzene sulfonates. nih.govnih.gov
Table 2: Postulated Biodegradation Pathway of this compound
| Step | Enzyme(s) Involved (Hypothetical) | Transformation | Product(s) |
| 1. Desulfonation | Sulfonate monooxygenase/dioxygenase | Removal of the sulfonate group | 3-Methylcatechol (B131232), Sulfite (SO₃²⁻) |
| 2. Ring Cleavage | Catechol 1,2-dioxygenase (ortho) or Catechol 2,3-dioxygenase (meta) | Opening of the aromatic ring | Muconic acid derivatives or hydroxymuconic semialdehydes |
| 3. Further Metabolism | Various hydrolases, dehydrogenases, etc. | Degradation of aliphatic intermediates | Intermediates of central metabolism (e.g., pyruvate, succinate) |
| 4. Mineralization | Complete metabolic pathways | Conversion to inorganic compounds | Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻) |
Adsorption and Mobility in Soil and Water Systems
The mobility of this compound in soil and aquatic systems is influenced by its water solubility and its potential for adsorption to soil particles and sediments. As a sulfonic acid, it is expected to be highly water-soluble and exist predominantly in its anionic form under typical environmental pH conditions.
The negatively charged sulfonate group will likely lead to repulsion from negatively charged soil components such as clay and organic matter, suggesting that the compound will have low adsorption and high mobility in most soil types. who.int This high mobility increases the potential for leaching into groundwater. However, in soils with a significant content of positively charged minerals, such as iron and aluminum oxides, some degree of adsorption may occur. The presence of dissolved organic matter in water can also influence its mobility by competing for adsorption sites. researchgate.net
Identification and Characterization of Environmental Transformation Products
Based on the postulated degradation pathways, a number of transformation products of this compound can be anticipated in the environment.
During photodegradation, hydroxylated derivatives are likely to be the initial transformation products. Further oxidation can lead to the formation of ring-opened products such as short-chain carboxylic acids.
In biological degradation, the primary intermediate following desulfonation is expected to be 3-methylcatechol . Subsequent ortho- or meta-cleavage of the aromatic ring of 3-methylcatechol would result in the formation of various aliphatic intermediates. For instance, meta-cleavage would produce 2-hydroxy-6-oxo-hepta-2,4-dienoic acid . These intermediates are generally more biodegradable than the parent compound and are typically transient in the environment. Incomplete degradation could potentially lead to the accumulation of these intermediates under certain environmental conditions.
Analytical Methodologies for Environmental Monitoring
The detection and quantification of this compound and its transformation products in environmental matrices such as water and soil require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common technique for the analysis of sulfonated aromatic compounds.
For the separation of the parent compound and its polar transformation products, reversed-phase HPLC with a C18 column is often employed. Detection can be achieved using a UV detector, as the aromatic ring absorbs in the UV region. For more sensitive and selective analysis, HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred method. This allows for the unambiguous identification and quantification of the target analyte and its metabolites at low concentrations in complex environmental samples. researchgate.netnih.gov
Sample preparation for water samples may involve solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. For soil and sediment samples, an extraction step using a suitable solvent, followed by clean-up, is necessary before instrumental analysis.
Table 3: Analytical Techniques for the Determination of this compound and its Metabolites
| Technique | Detector | Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Quantification of parent compound and major transformation products. | Robust, widely available. | Limited sensitivity and selectivity for complex matrices. |
| HPLC-Mass Spectrometry (HPLC-MS) | Mass Spectrometer (Single Quadrupole, Triple Quadrupole, Time-of-Flight) | Trace-level quantification and identification of parent compound and transformation products. | High sensitivity and selectivity, structural confirmation. | Higher cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Analysis of volatile or derivatized transformation products. | Excellent separation efficiency for volatile compounds. | Requires derivatization for non-volatile compounds. |
Emerging Research Frontiers and Future Perspectives
Integration in Nanomaterials and Nanotechnology Applications
The functional groups of 2-Hydroxy-3-methylbenzenesulfonic acid make it a promising candidate for the surface modification and functionalization of nanomaterials. The sulfonic acid group can act as a capping agent or stabilizer for nanoparticles, preventing agglomeration and enhancing their dispersion in various media. This is crucial for applications in catalysis, sensing, and biomedical devices where the performance of nanoparticles is highly dependent on their stability and surface properties.
Furthermore, the aromatic ring and hydroxyl group can be leveraged to impart specific functionalities to nanomaterials. For instance, the hydroxyl group can serve as a reactive site for further chemical modifications, allowing for the attachment of other molecules or polymers to the nanoparticle surface. Research into related sulfonated aromatic compounds has shown their utility in creating functionalized silica (B1680970) and magnetic nanoparticles. These modified nanoparticles exhibit enhanced catalytic activity and can be easily recovered from reaction mixtures, highlighting a potential avenue for the application of this compound.
Table 1: Potential Roles of this compound in Nanotechnology
| Application Area | Potential Function of this compound |
| Nanoparticle Synthesis | Stabilizing and capping agent to control size and prevent aggregation. |
| Functional Coatings | Surface modifier to enhance hydrophilicity and biocompatibility. |
| Nanocatalysis | Support for catalytic metal nanoparticles, enhancing activity and stability. |
| Nanosensors | Component of sensing platforms, utilizing its functional groups for analyte interaction. |
Exploration in Sustainable Chemical Processes and Circular Economy Initiatives
In the realm of green chemistry, there is a continuous search for environmentally benign and reusable catalysts. Sulfonated organic compounds are well-regarded as solid acid catalysts that can replace corrosive and difficult-to-separate mineral acids like sulfuric acid. This compound, with its strong acidic sulfonic group, has the potential to be employed as a catalyst in a variety of organic reactions, such as esterification and alkylation. Its solid nature, particularly when immobilized on a support, would facilitate easy separation from the reaction products, enabling catalyst recycling and reducing waste generation, which are key principles of a circular economy.
The principles of the circular economy also emphasize the use of renewable feedstocks and the conversion of waste into valuable products. While direct applications of this compound in this context are still under exploration, its structural similarity to lignin-derived phenolic compounds suggests its potential role in biorefinery processes. Research into the catalytic upgrading of biomass often involves sulfonated catalysts.
Advanced Materials for Energy Generation and Storage
The development of high-performance materials for energy applications is a critical area of research. Sulfonated polymers have gained significant attention for their use as proton exchange membranes (PEMs) in fuel cells. These membranes require high proton conductivity, good thermal and mechanical stability, and low fuel crossover. The sulfonic acid group is responsible for proton transport, and the aromatic backbone provides the necessary stability. While polymers like sulfonated poly(ether ether ketone) (SPEEK) are widely studied, the incorporation of monomers like this compound could potentially be explored to fine-tune the properties of these membranes.
In the field of energy storage, aqueous organic redox flow batteries (AORFBs) are emerging as a sustainable alternative to traditional battery technologies. The performance of these batteries is heavily reliant on the properties of the electrolyte and the ion-exchange membrane. Sulfonated compounds are being investigated for both components. The sulfonic acid groups can enhance the solubility and stability of redox-active organic molecules in the electrolyte. Furthermore, sulfonated materials, including sulfonated cellulose, are being explored as cost-effective and sustainable membranes that can mitigate the crossover of redox-active species, thereby improving the battery's cyclability. The specific attributes of this compound could be beneficial in designing new electrolytes or membrane materials for next-generation AORFBs.
Table 2: Potential Energy Applications for this compound Derivatives
| Energy Technology | Potential Application | Role of Sulfonic Acid Group |
| Fuel Cells | Component of Proton Exchange Membranes (PEMs). | Facilitates proton transport. |
| Redox Flow Batteries | Additive or backbone for redox-active materials in electrolytes. | Enhances solubility and stability. |
| Supercapacitors | Functionalization of carbon-based electrode materials. | Improves electrode-electrolyte interface properties. |
Interdisciplinary Research with Other Scientific Domains
The versatile chemical structure of this compound opens up possibilities for interdisciplinary research. In medicinal chemistry, the sulfonamide group is a well-known pharmacophore present in many drugs. The derivatization of this compound could lead to the synthesis of novel compounds with potential biological activities.
In materials science, the ability of this compound to participate in polymerization and cross-linking reactions could be exploited to create new polymers and resins with tailored properties. For instance, its phenolic nature makes it a candidate for inclusion in phenolic resins, potentially modifying their thermal stability, flame retardancy, or adhesive properties. The interplay between its different functional groups allows for a wide range of chemical transformations, making it a valuable building block for creating complex molecular architectures. Future research will likely see collaborations between organic chemists, materials scientists, and engineers to fully unlock the potential of this and related compounds.
Q & A
Basic Research Questions
Q. How can 2-Hydroxy-3-methylbenzenesulfonic acid be synthesized and purified for laboratory use?
- Methodology :
- Synthesis : Use sulfonation reactions, where methyl-substituted phenol derivatives are treated with sulfuric acid under controlled temperature (e.g., 50–80°C). Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Recrystallize the crude product using polar solvents like ethanol/water mixtures. Confirm purity via melting point analysis, high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
Q. What are the optimal storage conditions to ensure chemical stability?
- Methodology :
- Store in airtight, light-resistant containers at 2–8°C.
- Use desiccants to minimize moisture exposure.
Q. How can researchers assess the purity of this compound?
- Methodology :
- Quantitative Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.
- Qualitative Analysis : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfonic acid -SO3H at ~1030 cm⁻¹).
Advanced Research Questions
Q. How to design toxicity studies for this compound given limited toxicological data?
- Methodology :
- In Vitro Assays : Perform cytotoxicity screening using human keratinocyte (HaCaT) or liver (HepG2) cell lines. Measure IC50 values via MTT assays.
- In Vivo Models : Conduct acute toxicity tests in rodents (OECD Guideline 423), monitoring weight loss, organ histopathology, and biochemical markers (e.g., liver enzymes).
Q. What analytical techniques are suitable for identifying degradation products under varying pH conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (H2O), and alkaline (NaOH, pH 12) conditions at 40°C for 24 hours.
- Detection : Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products. Compare fragmentation patterns with databases like PubChem .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with proteins (e.g., serum albumin).
- QSAR Studies : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methyl group position) with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
